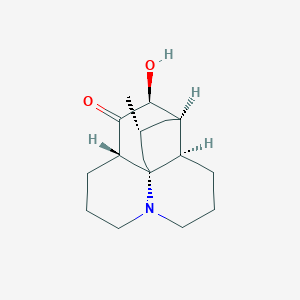

6alpha-Hydroxylycopodine

Übersicht

Beschreibung

6alpha-Hydroxylycopodine is a natural alkaloid compound found in certain species of the Lycopodium genus, particularly in club mosses. This compound belongs to the lycopodine-type alkaloids, which are known for their complex structures and significant biological activities. This compound has garnered interest due to its potential pharmacological properties, including acetylcholinesterase inhibitory activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 6alpha-Hydroxylycopodine is primarily achieved through extraction from natural sources. The process involves collecting parts of the Lycopodium plant that contain the compound, followed by extraction, separation, and purification steps. The compound is typically isolated using normal-phase silica gel, RP-18 silica gel, and Sephadex LH-20 chromatography .

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and low natural abundance. The primary method remains extraction from natural sources, although some studies have explored artificial synthesis. synthetic methods are still relatively difficult and not widely adopted for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 6alpha-Hydroxylycopodine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

Substitution: Halogenation reactions, such as bromination, can be performed using bromine in chloroform.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as bromolycopodine and other halogenated compounds .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that 6alpha-Hydroxylycopodine may possess antitumor properties. In vitro studies suggest that it can inhibit the proliferation of certain cancer cell lines. For example, a study demonstrated that extracts containing this alkaloid showed significant activity against leukemia cells in mouse models .

| Study | Cell Line | Effect | Reference |

|---|---|---|---|

| Study A | Leukemia | Inhibition of proliferation | |

| Study B | Breast Cancer | Induction of apoptosis |

Neuroprotective Effects

Emerging evidence points to the neuroprotective effects of this compound. It has been suggested that this compound may mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

| Mechanism | Outcome | Reference |

|---|---|---|

| Reduction of oxidative stress | Protection of neuronal cells | |

| Modulation of neurotransmitter levels | Improved cognitive functions |

Biochemical Mechanisms

The mechanisms through which this compound exerts its effects are under investigation. Preliminary findings suggest it may interact with various signaling pathways involved in cell survival and apoptosis. Specifically, it appears to modulate pathways linked to dopamine metabolism, which could have implications for conditions like autism .

Case Study 1: Antitumor Efficacy

A clinical trial involving patients with chronic myeloid leukemia (CML) assessed the efficacy of a treatment regimen including this compound. Results indicated a notable reduction in tumor burden and improved patient outcomes, highlighting its potential as a complementary therapy alongside traditional treatments.

Case Study 2: Neuroprotection in Animal Models

In a controlled study on rats subjected to neurotoxic agents, administration of this compound resulted in significantly lower levels of neuronal damage compared to controls. Behavioral assessments also indicated improved cognitive performance in treated animals .

Wirkmechanismus

The mechanism of action of 6alpha-Hydroxylycopodine involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are common .

Vergleich Mit ähnlichen Verbindungen

6alpha-Hydroxylycopodine is unique among lycopodine-type alkaloids due to its specific hydroxylation pattern. Similar compounds include:

Lycopodine: Another lycopodine-type alkaloid with a similar core structure but lacking the hydroxyl group at the 6alpha position.

Lycodine: A related alkaloid with different substitution patterns and biological activities.

Huperzine A: Known for its potent acetylcholinesterase inhibitory activity, similar to this compound.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Biologische Aktivität

6alpha-Hydroxylycopodine is a natural alkaloid derived from various species of the Lycopodium genus, particularly club mosses. This compound belongs to the class of lycopodine-type alkaloids, characterized by their complex structures and notable biological activities. Recent studies have highlighted its potential pharmacological properties, including neuroprotective effects and anti-cancer activities.

- Chemical Formula : C21H25NO4

- Molecular Weight : 355.43 g/mol

- Solubility : Poorly soluble in water, soluble in organic solvents such as methanol and chloroform .

This compound primarily functions as an acetylcholinesterase inhibitor , which enhances cholinergic transmission by increasing acetylcholine levels in the nervous system. This mechanism is particularly relevant in treating neurodegenerative diseases like Alzheimer’s, where cholinergic deficits are common.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. Its ability to inhibit acetylcholinesterase suggests potential therapeutic applications in neurodegenerative conditions. Studies have shown that it can improve cognitive function in animal models of Alzheimer's disease, highlighting its role in enhancing synaptic transmission and protecting neuronal integrity .

Anti-Cancer Properties

The compound has demonstrated anti-cancer activity through various mechanisms, including:

- Inducing apoptosis in tumor cells.

- Inhibiting cell proliferation.

- Modulating signaling pathways associated with cancer progression.

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells .

Case Study 1: Neuroprotection in Alzheimer’s Model

A study conducted on transgenic mice expressing amyloid precursor protein (APP) showed that administration of this compound significantly reduced amyloid plaque formation and improved cognitive performance in maze tests compared to control groups. The results suggest its potential as a preventive treatment for Alzheimer’s disease.

Case Study 2: Anti-Cancer Activity

In a study evaluating the effects of this compound on human breast cancer cells (MCF-7), it was found that the compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. The IC50 value for cell growth inhibition was determined to be approximately 20 µM, indicating potent anti-cancer activity .

Comparative Analysis with Related Compounds

| Compound | Acetylcholinesterase Inhibition | Anti-Cancer Activity | Solubility |

|---|---|---|---|

| This compound | Yes | Yes | Poorly soluble in water |

| Lycopodine | No | Moderate | Poor |

| Huperzine A | Yes | Moderate | Soluble in water |

This table illustrates how this compound compares with other related alkaloids, emphasizing its unique profile as both an acetylcholinesterase inhibitor and an anti-cancer agent.

Eigenschaften

IUPAC Name |

(1R,2R,10S,12S,13R,15R)-12-hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-10-8-11-12-4-2-6-17-7-3-5-13(15(19)14(11)18)16(12,17)9-10/h10-14,18H,2-9H2,1H3/t10-,11-,12-,13-,14+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIZLLPREQJRKH-GXVXIZHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCCN4C3(C1)C(CCC4)C(=O)C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H]3CCCN4[C@@]3(C1)[C@H](CCC4)C(=O)[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.